2-(4-Fluorophenyl)indole

Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Drug Discovery

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prominent scaffold in medicinal chemistry. bohrium.comcreative-proteomics.com Its unique chemical properties, including its aromaticity and the presence of a nitrogen atom, allow for diverse chemical modifications, making it a versatile building block for the synthesis of new therapeutic agents. nih.govbiosynth.com The indole structure is found in numerous naturally occurring compounds and has been integral to the development of a wide array of pharmaceuticals. ajchem-b.comrsc.org

The journey of indole in science began in 1866 when Adolf von Baeyer first synthesized it by reducing oxindole (B195798) with zinc dust. wikipedia.org This discovery was a spin-off from research on the dye indigo. wikipedia.org By the late 19th century, the chemical structure of indole was understood, and its importance grew significantly in the 1930s with the realization that the indole moiety is a core component of many essential alkaloids, such as tryptophan and auxins. creative-proteomics.comwikipedia.org

The development of the Fischer indole synthesis in 1883 by Emil Fischer was a pivotal moment, providing a reliable method for creating substituted indoles, which is still widely used in the pharmaceutical industry today. creative-proteomics.comwikipedia.org Over the past few decades, the U.S. Food and Drug Administration (FDA) has approved over 40 drugs containing the indole nucleus for treating a variety of clinical conditions. rsc.org This has solidified the indole scaffold as a "privileged" structure in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic agents. mdpi.com

Indole derivatives exhibit a vast range of pharmacological activities, making them a cornerstone of modern drug discovery. mdpi.comnih.gov Their ability to interact with diverse biological targets has led to the development of drugs for numerous diseases. mdpi.combohrium.com

Some of the key therapeutic areas where indole-based compounds have shown significant potential include:

Anticancer: Indole derivatives have demonstrated the ability to target various mechanisms in cancer cells, including the inhibition of tubulin polymerization and protein kinases. mdpi.com

Antimicrobial: These compounds have shown efficacy against a variety of pathogens, including drug-resistant bacteria, by disrupting bacterial membranes and inhibiting biofilm formation. ajchem-b.commdpi.com

Anti-inflammatory: Indomethacin (B1671933), an indole-containing nonsteroidal anti-inflammatory drug (NSAID), is a classic example of the anti-inflammatory potential of this class of compounds. mdpi.com

Neurodegenerative Diseases: Indole derivatives are being explored for their potential in treating conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com

Antiviral: Certain indole derivatives have shown promise as antiviral agents, including against HIV. biosynth.comchula.ac.th

Other Activities: The pharmacological scope of indole derivatives also extends to antifungal, antiprotozoal, antiplatelet, antioxidant, antihypertensive, and antidiabetic activities. nih.govajchem-b.comnih.gov

The structural versatility of the indole nucleus allows medicinal chemists to design compounds with specific biological activities, often leading to potent and effective drug candidates. nih.govnrfhh.com

Historical Context and Evolution of Indole-Based Therapeutics

Introduction to 2-(4-Fluorophenyl)indole as a Specific Indole Derivative

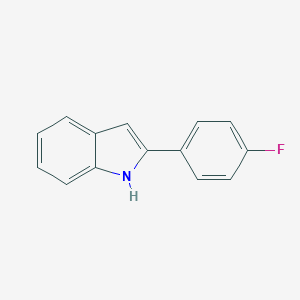

This compound is a synthetic organic compound that has garnered interest in medicinal chemistry. ontosight.ai It belongs to the larger family of indole derivatives and is characterized by a fluorophenyl group attached to the second position of the indole ring. ontosight.ai This specific substitution pattern gives the molecule unique properties and potential for various therapeutic applications.

The structure of this compound consists of an indole core with a phenyl group attached at the C2 position. A fluorine atom is substituted at the para- (4th) position of this phenyl ring. ontosight.ai This arrangement distinguishes it from other indole derivatives and influences its electronic properties and reactivity. The presence of the phenyl group at the 2-position is a key feature, and the addition of the fluorine atom further modifies its characteristics.

Structural Details of this compound

| Feature | Description |

|---|---|

| Core Structure | Indole |

| Substituent at C2 | 4-Fluorophenyl group |

| Molecular Formula | C₁₄H₁₀FN |

| IUPAC Name | 2-(4-fluorophenyl)-1H-indole |

| CAS Number | 782-17-2 |

| Molecular Weight | 211.23 g/mol |

| XLogP3 | 3.9 |

Data from PubChem nih.gov

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.comrsc.org The unique properties of the fluorine atom can significantly impact a compound's pharmacokinetic and pharmacodynamic profiles. bohrium.com

Key benefits of fluorine substitution include:

Enhanced Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing the drug's half-life. bohrium.com

Increased Binding Affinity: The electronegativity of fluorine can lead to stronger interactions with biological targets, such as enzymes and receptors, potentially increasing the drug's potency. tandfonline.combohrium.com

Modulated Lipophilicity: Fluorine substitution can alter a compound's lipophilicity, which affects its absorption, distribution, and ability to penetrate cell membranes. nih.gov

Altered Physicochemical Properties: Fluorine can influence the acidity or basicity of nearby functional groups, which can in turn affect the compound's pharmacokinetic properties. bohrium.commdpi.com

In the context of this compound, the fluorine atom on the phenyl ring is expected to influence its biological activity and make it an interesting candidate for further investigation and as a building block for more complex pharmaceutical agents. ontosight.aicymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHGDCJIDNVRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228836 | |

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782-17-2 | |

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2-(4-Fluorophenyl)indole

The construction of the this compound core can be achieved through several established and modern synthetic methodologies. These approaches primarily involve the formation of the indole (B1671886) ring system with the pre-installed 4-fluorophenyl substituent at the 2-position.

Fischer Indole Synthesis and its Adaptations for 2-Arylindoles

The Fischer indole synthesis, a venerable and widely utilized method discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indoles. wikipedia.org The classical approach involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this would involve the reaction of (4-fluorophenyl)hydrazine (B109058) with a suitable carbonyl compound.

One common adaptation for synthesizing 2-arylindoles like this compound involves the use of aryl ketones. For instance, the condensation of phenylhydrazine with 4-fluoroacetophenone can yield the target compound. japsonline.com The reaction is typically carried out in the presence of an acid catalyst such as polyphosphoric acid (PPA), hydrochloric acid, sulfuric acid, or Lewis acids like zinc chloride. wikipedia.org The choice of catalyst and reaction conditions, including temperature, can significantly influence the yield and purity of the final product. For example, using PPA as the catalyst at temperatures between 120–140°C for 6–8 hours has been reported to provide yields in the range of 50–65%. Microwave-assisted Fischer indole synthesis has also been developed to accelerate the reaction. researchgate.net

Recent advancements have introduced variations to the classical Fischer indole synthesis. For example, a palladium-catalyzed version allows for the cross-coupling of aryl bromides with hydrazones, providing an alternative route to the necessary N-arylhydrazone intermediates. wikipedia.org This modification expands the scope and applicability of this foundational reaction.

Table 1: Performance Metrics of Fischer Indole Synthesis for a Related Compound

| Condition | Outcome |

|---|---|

| Acid Catalyst | PPA > H₂SO₄ > HCl |

| Temperature | 130°C optimal |

| Reaction Time | 7 hours |

| Yield | 62% (PPA, 130°C) |

Data for the synthesis of 2-(3-chloro-4-fluorophenyl)indole, illustrating typical conditions and outcomes for the Fischer indole synthesis of similar compounds.

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysts to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several of these methods have been successfully applied to the synthesis of this compound and its analogs.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing biaryl systems. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is a prominent example. libretexts.orgwikipedia.org This reaction can be adapted to synthesize 2-arylindoles. One strategy involves the coupling of an indole-2-boronic acid derivative with a 4-fluoro-substituted aryl halide. Conversely, a 2-haloindole can be coupled with 4-fluorophenylboronic acid. osti.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base. libretexts.orgthieme-connect.com

The synthesis of precursors for these coupling reactions is a critical step. For instance, 2-cyanoindoles, which can be further functionalized, can be synthesized via palladium-catalyzed methods. scholaris.ca Reductive cyclization of β-nitrostyrenes catalyzed by palladium also offers a route to indole skeletons. mdpi.com

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for certain transformations. acs.org The Ullmann-type coupling, a classical copper-catalyzed reaction, can be used for the N-arylation of indoles. acs.org While this is more directly applicable to the derivatization of the indole nitrogen, copper catalysts also play a role in the synthesis of the core indole structure.

Copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives provides a route to indoles. organic-chemistry.org Furthermore, copper-catalyzed N-arylation of indoles using aryl halides has been extensively studied, with the development of various ligand systems to improve reaction efficiency and scope. mit.edunih.gov While these methods primarily focus on N-functionalization, they underscore the versatility of copper catalysis in indole chemistry. One-pot syntheses involving copper-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions have also been developed for the synthesis of multisubstituted indoles. rsc.org

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura Coupling Precursors)

Other Cyclization and Annulation Strategies

Beyond the Fischer synthesis and transition metal-catalyzed cross-couplings, a variety of other cyclization and annulation reactions can be employed to construct the this compound framework. These methods often offer alternative retrosynthetic disconnections and can be advantageous for accessing specific substitution patterns.

Rhodium-catalyzed annulation reactions of 2-arylindoles with alkynes or alkenes have been developed to construct more complex fused indole systems. nih.gov For example, the oxidative annulation of 2-phenyl-1H-indoles can lead to the formation of 6H-isoindolo[2,1-a]indoles. nih.gov While these methods build upon a pre-existing 2-arylindole, they highlight the reactivity of the indole core towards cyclization.

Other strategies include the palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids to form the indole skeleton. organic-chemistry.org Additionally, rhodium-catalyzed annulative coupling of N-aryl-2-aminopyridines with propargyl alcohols can produce 2-arylindoles. nih.gov

Derivatization Strategies of this compound and its Analogs

Once the this compound core is synthesized, it can be further modified at various positions to create a diverse library of analogs. The indole ring system offers several sites for functionalization, including the nitrogen atom (N1), the C3 position, and the phenyl rings.

The indole nitrogen is a common site for derivatization. N-alkylation or N-arylation can be achieved using various electrophiles. For instance, N-alkylation with a butyl chain has been used in the synthesis of sigma receptor ligands. nih.gov Copper-catalyzed N-arylation of indoles is a well-established method for introducing an aryl group at the nitrogen position. acs.orgmit.edunih.gov

The C3 position of the indole ring is particularly susceptible to electrophilic substitution. This reactivity allows for the introduction of a wide range of functional groups. However, for 2-substituted indoles, direct electrophilic substitution at C3 must be carefully controlled to avoid side reactions.

Derivatization can also occur on the 4-fluorophenyl ring. For example, further substitution on this ring can be achieved through standard aromatic substitution reactions, provided the existing substituents direct the incoming electrophile to the desired position.

Finally, the indole core itself can undergo further cyclization and annulation reactions. For instance, rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles with maleimides can lead to highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones. acs.orgresearchgate.net

Functionalization at the Indole Nitrogen (N1-position)

The nitrogen atom of the indole ring (N1-position) is a common site for functionalization, primarily through alkylation and arylation reactions. These modifications can significantly impact the molecule's properties.

N-Alkylation: The introduction of alkyl groups at the N1 position is typically achieved through nucleophilic substitution. This involves the deprotonation of the indole nitrogen with a base, followed by reaction with an alkyl halide. A common procedure utilizes sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). vulcanchem.comnih.gov For instance, the reaction of 2-phenylindole (B188600) with methyl iodide or methoxymethyl chloride in the presence of NaH yields the corresponding N-alkylated products in high yields. nih.gov Another approach involves phase-transfer catalysis, which can facilitate the alkylation process. vulcanchem.com The choice of the alkylating agent allows for the introduction of various functionalities. For example, using 1,5-dibromopentane (B145557) introduces a bromopentyl chain, which can be used for further chemical modifications. vulcanchem.com

N-Arylation: The introduction of an aryl group at the N1 position often employs transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. nih.gov These methods allow for the formation of a carbon-nitrogen bond between the indole and an aryl halide. Palladium-catalyzed reactions using bulky, electron-rich phosphine (B1218219) ligands have proven effective for the N-arylation of indoles with a variety of aryl halides, including chlorides, bromides, iodides, and triflates. researchgate.net Copper-catalyzed N-arylation, often using ligands like 1,2-cyclohexanediamine, also provides a mild and efficient route to N-arylindoles. researchgate.net Furthermore, catalyst-free methods have been developed, such as the ultrasound-assisted reaction of indoles with haloarenes in the presence of cesium carbonate (Cs2CO3). researchgate.net

The following table summarizes representative N-alkylation and N-arylation reactions of indole derivatives.

| Reaction Type | Reagents and Conditions | Product Type | Yield | Reference |

| N-Alkylation | NaH, MeI, THF | N-Methylindole derivative | 94% | nih.gov |

| N-Alkylation | NaH, MOMCl, THF | N-Methoxymethylindole derivative | 94% | nih.gov |

| N-Arylation | Pd(dba)₂, ligand, base | N-Arylindole derivative | Good to high | researchgate.net |

| N-Arylation | CuI, ligand, base | N-Arylindole derivative | High | researchgate.net |

| N-Arylation | Cs₂CO₃, ultrasound | N-Arylindole derivative | Moderate to good | researchgate.net |

Modifications on the Indole Carbon Skeleton (C2, C3, C4-C7 positions)

The carbon framework of the this compound molecule offers multiple sites for functionalization, allowing for the introduction of various substituents to modulate its properties.

The functionalization of the indole core primarily occurs at the N1, C2, and C3 positions. frontiersin.orgfrontiersin.org While the C2 position is already occupied by the 4-fluorophenyl group, the C3 position is a key site for electrophilic substitution and other modifications. The benzene (B151609) portion of the indole ring (C4-C7) can also be substituted, though this is less common.

C3-Position Modification: The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. A notable example is the Michael addition reaction. For instance, 2-phenylindoles react with β-nitrostyrene under microwave irradiation in the presence of trifluoroammonium acetate (B1210297) to yield Michael adducts at the C3 position. nih.gov Another strategy involves the palladium-catalyzed direct C3-arylation of N-unsubstituted indoles with aryl chlorides and triflates. acs.org This method utilizes a specific palladium-dihydroxyterphenylphosphine (DHTP) catalyst that directs the arylation to the C3 position. acs.org

C2-Position Modification: While the C2 position is substituted, further modifications can be envisioned. One approach to functionalize the C2 position of an indole is through the use of a directing group on the indole nitrogen. nih.gov

C4-C7 Position Modification: Modifications on the benzene ring of the indole nucleus are also possible. For example, fluorinated indoles can be synthesized and subsequently used in coupling reactions to introduce aryl groups. nih.gov

The following table provides examples of functionalization at different positions of the indole core.

| Position | Reaction Type | Reagents/Catalyst | Product | Reference |

| C3 | Michael Addition | β-nitrostyrene, microwave | C3-alkylated indole | nih.gov |

| C3 | Direct Arylation | Aryl chloride, Pd-DHTP catalyst | C3-arylated indole | acs.org |

Substitutions on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group attached at the C2 position of the indole ring provides another avenue for structural diversification. The fluorine atom and the aromatic ring itself can participate in various chemical transformations.

The electron-withdrawing nature of the fluorine atom influences the reactivity of the phenyl ring. The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups. For example, further substitutions on the phenyl ring can be achieved through standard aromatic substitution reactions, although specific examples for the this compound core are not extensively detailed in the provided results.

The fluorine atom itself can potentially be displaced under certain nucleophilic aromatic substitution conditions, although this is generally a challenging transformation. More commonly, the existing fluoro-substituent is incorporated into the final structure, where it can influence the molecule's metabolic stability by reducing cytochrome P450-mediated oxidation. vulcanchem.com

Formation of Hybrid Molecules Incorporating this compound

The this compound scaffold serves as a valuable building block for the construction of more complex hybrid molecules. This is achieved by linking the indole core to other chemical moieties, often through the functional groups introduced in the preceding modification steps.

For instance, the N1-alkylated derivatives, such as the one bearing a bromopentyl chain, can be used in subsequent coupling reactions to attach other molecular fragments. vulcanchem.com Similarly, functional groups introduced at the C3 position can act as handles for further elaboration.

One example involves the synthesis of hybrid molecules where the this compound is linked to a thiazole (B1198619) ring. The synthesis of 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide involves the formation of an amide bond between a functionalized thiazole and an indole derivative.

Another approach involves the one-pot, three-component coupling reaction of α-amino aryl ketones, indoles, and perbromomethane to generate complex structures. For example, a reaction involving an indole derivative can lead to the formation of (E)-2-(1-bromo-1H-indol-3-yl)-1-(4-fluorophenyl)-2-(phenylimino)ethan-1-one. frontiersin.org

Mechanistic Studies of this compound Synthesis and Derivatization

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of 2-arylindoles, such as this compound, is often achieved through the Fischer indole synthesis. japsonline.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from phenylhydrazine and a suitable ketone, in this case, 4-fluoroacetophenone. japsonline.cominnovareacademics.in

The mechanism of derivatization reactions has also been investigated. For the palladium-catalyzed direct C3-arylation of N-unsubstituted indoles, it is proposed that the unique selectivity for the C3 position is due to the formation of a complex between the palladium-dihydroxyterphenylphosphine (DHTP) catalyst and the lithium salt of the indole. acs.org This complex formation is believed to be key to achieving C3-selectivity over the more common N-arylation. acs.org

For the N-arylation of indoles, various mechanisms are at play depending on the chosen method. In transition metal-catalyzed reactions like the Buchwald-Hartwig amination, the mechanism involves oxidative addition, ligand exchange, and reductive elimination steps. In contrast, catalyst-free methods, such as the ultrasound-assisted N-arylation, likely proceed through a nucleophilic aromatic substitution (SNAr) mechanism, where the strong base deprotonates the indole, and the resulting anion attacks the electron-deficient aryl halide. researchgate.net

Biological Activities and Pharmacological Investigations

Anticancer Potential and Mechanisms

Derivatives containing the 2-(4-fluorophenyl)indole moiety have demonstrated notable anticancer activity through diverse mechanisms of action. These compounds interfere with critical cellular processes required for cancer cell proliferation, survival, and metastasis.

A primary mechanism by which several this compound-containing compounds exert their anticancer effects is by disrupting microtubule dynamics. Microtubules are essential for cell division, and their inhibition leads to mitotic arrest and subsequent cell death. nih.govnih.gov These indole (B1671886) derivatives often act by binding to the colchicine (B1669291) site on β-tubulin, preventing the polymerization of tubulin into microtubules. nih.govnih.govd-nb.info

Research has shown that arylthioindoles (ATIs) with an aromatic ring at the C-2 position of the indole can inhibit tubulin polymerization and cancer cell growth. nih.gov Similarly, a series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles, including a compound with a 2-(4-fluorophenyl) group, were found to significantly inhibit tubulin polymerization. nih.gov The kinetics of this inhibition were studied, revealing that these compounds interfere with the rate of microtubule assembly. researchgate.net Indole-based combretastatin (B1194345) analogues have also been developed as tubulin polymerization inhibitors that bind to the colchicine site. d-nb.info

| Compound Class | Specific Compound/Derivative | Activity/Finding | Source |

|---|---|---|---|

| Arylthioindoles (ATIs) | Derivatives with C-2 aromatic ring | Inhibit tubulin polymerization and hamper mitotic progression. | nih.gov |

| 7-Acetamido-5-bromoindoles | 3-trifluoroacetyl-2-(4-fluorophenyl) derivative (5g) | Significantly inhibits tubulin polymerization; more active than indole-3-carbinol (B1674136) and colchicine in assays. | nih.gov |

| Indole-Aminoquinazoline Hybrids | Compound 4g with two 2-(4-fluorophenyl) rings | Demonstrated significant cytotoxic activity, with related compounds inducing apoptosis. | researchgate.net |

| Indole-based Combretastatin Analogues | Compound 2d | Binds to the colchicine binding site on tubulin to prevent polymerization. | d-nb.info |

| Indole-Chalcone Derivatives | Compound 4 | Exhibits potent tubulin polymerization inhibition with an IC50 of 0.81 µM. mdpi.com | mdpi.com |

Beyond tubulin, this compound derivatives have been designed to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation. turkjps.org These enzymes are often overactive in cancer, and their inhibition can block tumor growth.

Epidermal Growth Factor Receptor (EGFR): Indole-aminoquinazoline hybrids containing the 2-(4-fluorophenyl) ring have been synthesized. researchgate.net One such compound, featuring two 2-(4-fluorophenyl) rings (compound 4g), showed significant inhibitory activity against EGFR with an IC50 value of 40.7 nM, comparable to the standard drug gefitinib (B1684475) (IC50 = 38.9 nM). researchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): An indole-sulfonamide hybrid was identified as a dual inhibitor of both VEGFR-2 (IC50: 15.33 nM) and tubulin (IC50: 760 nM). tandfonline.com

Protein Kinase CK2: Substituted indeno[1,2-b]indoles were evaluated as inhibitors of human protein kinase CK2. nih.gov A derivative possessing a 4-fluorophenyl group at position 7 displayed an IC50 value in the micromolar range (2.77 µM). nih.gov

p21-activated kinase 4 (PAK4): In a series of tetrahydrobenzofuro[2,3-c]pyridine derivatives, the presence of a 4-fluorophenyl group was found to be crucial for anti-proliferative activity in pancreatic cancer cells that express PAK4. nih.gov

ERK Signaling Pathway: Certain nih.govsmolecule.comtriazolo[1,5-a]pyrimidine indole derivatives have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation of key proteins like ERK1/2, c-Raf, and MEK1/2. researchgate.net

| Kinase Target | Compound Class/Derivative | IC50 Value | Source |

|---|---|---|---|

| EGFR | Indole-aminoquinazoline hybrid (4g) | 40.7 nM | researchgate.net |

| VEGFR-2 | Indole-sulfonamide hybrid (4) | 15.33 nM | tandfonline.com |

| Protein Kinase CK2 | Indeno[1,2-b]indole derivative (6d) | 2.77 µM | nih.gov |

| PAK4 | Tetrahydrobenzofuro[2,3-c]pyridine derivative | The 4-fluorophenyl group was found to be crucial for activity. nih.gov | nih.gov |

The this compound scaffold has been integrated into molecules targeting other critical proteins involved in cancer cell survival and function.

B-cell lymphoma 2 (Bcl-2): The Bcl-2 protein is a key regulator of apoptosis, and its inhibition is a major therapeutic strategy. semanticscholar.orgpreprints.org A series of indole-based compounds were designed as Bcl-2 inhibitors, with one derivative, U2, showing potent inhibition with an IC50 of 1.2 ± 0.02 µM in an ELISA binding assay. preprints.org Molecular docking suggested stable interactions at the Bcl-2 binding site. preprints.org

Aromatase: This enzyme is involved in estrogen synthesis, a key pathway in certain breast cancers. A derivative, 3-[(4-fluorophenyl)(1H-imidazol-1-yl)methyl]-1-ethyl-2-methyl-1H-indole (28g), was identified as a highly potent and selective aromatase inhibitor with an IC50 value of 0.025 µM.

Monocarboxylate Transporter 1 (MCT1): MCT1 is a promising cancer target involved in cellular metabolism. A library of indole-based molecules was synthesized, with all compounds showing functional inhibition of MCT1 at low nanomolar concentrations. nih.gov The lead compound from this series demonstrated greater potency than the reference inhibitor. nih.gov

Sigma Receptors: Ligands for sigma-2 receptors that incorporate a 1-(4-fluorophenyl)indol-3-yl moiety have been investigated for their potential in cancer therapy. mdpi.com

A significant challenge in cancer treatment is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp) or MRP1. mdpi.commdpi.com Indole derivatives have shown promise in overcoming this resistance. researchgate.net

MRP1-Expressing Cells: Sigma-2 ligands containing the 1-(4-fluorophenyl)indol-3-yl moiety were identified as collateral sensitivity agents, meaning they are more cytotoxic to resistant MRP1-expressing cancer cells than to their non-resistant counterparts. mdpi.com These compounds, including F397 and F421, were highly cytotoxic to MRP1-expressing cells and their effect was found to be MRP1-mediated. mdpi.com

Taxol-Resistant Cells: A series of indolyl-imidazopyridines showed strong antiproliferative activity against taxol-resistant prostate cancer cell lines (PC-3/TxR and DU145/TxR). nih.gov

Dual-Target Inhibition: The development of agents that inhibit multiple targets, such as both tubulin and thioredoxin reductase (TrxR), represents a strategy to combat drug-resistant tumors. mdpi.com An indole-chalcone derivative (compound 4) was found to inhibit both tubulin polymerization (IC50 = 0.81 µM) and TrxR (IC50 = 3.728 µM), showing potent activity against multiple cancer cell lines. mdpi.com

A common outcome of the molecular interactions described above is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, preventing cancer cells from dividing. researchgate.netrsc.org

Apoptosis: Indole-based Bcl-2 inhibitors have been shown to significantly induce both early and late apoptosis. preprints.org Indole-aminoquinazoline hybrids and indole-sulfonamide derivatives also trigger apoptosis in cancer cells. researchgate.nettandfonline.com The mechanism can involve the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. tandfonline.com

Cell Cycle Arrest: Many this compound derivatives cause cancer cells to arrest in the G2/M phase of the cell cycle, which is consistent with the disruption of microtubule function. tandfonline.comnih.gov For example, an indole-sulfonamide hybrid arrested the cell cycle at the G2/M phase in A549 lung cancer cells. tandfonline.com Other derivatives have been shown to induce arrest at the G1/S checkpoint. preprints.org A potent indole-based MCT1 inhibitor caused cell cycle arrest in A-549 cells, leading to an increase in the sub-G1 (apoptotic) and G2/M phase populations. nih.gov

Activity Against Drug-Resistant Cancer Cells

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial infections. smolecule.comontosight.ai The indole scaffold is found in many natural and synthetic compounds with antimicrobial effects. unica.itnih.gov

Studies have reported that 2-phenylindole (B188600) derivatives exhibit potent activity against various pathogens. omicsonline.org This includes activity against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), as well as fungi like Candida albicans and Aspergillus fumigatus. omicsonline.org The mechanism of antibacterial action can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. unica.itomicsonline.org For antifungal activity, a proposed mechanism is the inhibition of fungal lanosterol (B1674476) 14α-demethylase, an enzyme critical for the synthesis of the fungal cell membrane. omicsonline.org

One study found that an indole-triazole derivative (compound 3d) demonstrated excellent activity against MRSA, proving more effective than the standard drug ciprofloxacin (B1669076) in the tested model. nih.gov

| Compound Class/Derivative | Target Organism | Activity/Finding | Source |

|---|---|---|---|

| 2-Phenylindole Derivatives | MRSA, VRE | Acts through inhibition of bacterial topoisomerase IV and DNA gyrase. | omicsonline.org |

| 2-Phenylindole Derivatives | Candida albicans, Aspergillus fumigatus | Acts through inhibition of fungal lanosterol 14α-demethylase. | omicsonline.org |

| Indole-triazole derivative (3d) | MRSA | Demonstrated excellent activity, more effective than ciprofloxacin in the assay. | nih.gov |

| 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole (17) | Coccidia (parasite) | Displayed the highest anticoccidial activity among tested compounds. | omicsonline.org |

Antibacterial Efficacy

Derivatives of this compound have demonstrated notable antibacterial properties, particularly against challenging bacterial strains.

The rise of multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. nih.gov Research has shown that certain 2-arylindole derivatives exhibit potent activity against MRSA. omicsonline.orgresearchgate.net For instance, some indole derivatives have shown strong antibacterial effects against vancomycin-resistant Enterococcus faecium (VRE) and MRSA by inhibiting bacterial topoisomerase IV and DNA gyrase enzymes. omicsonline.org

Studies have explored the synthesis of various indole derivatives to combat MRSA. For example, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide have been synthesized and tested for their antimicrobial activities. nih.gov One such study found that an indole-triazole derivative demonstrated excellent activity against MRSA, even more so than the standard antibiotic ciprofloxacin. nih.gov Another study highlighted that specific 2-arylindoles can act as synergistic agents with tetracycline (B611298) against MRSA, effectively reducing the minimum inhibitory concentration (MIC) of the antibiotic. japsonline.com

| Derivative Type | Target Organism | Observed Effect | Reference |

| 2-Arylindoles | MRSA | Synergistic effect with tetracycline, lowering its MIC. | japsonline.com |

| Indole-triazole derivative | MRSA | More effective than ciprofloxacin. | nih.gov |

| 2-Phenyl Indole derivatives | VRE, MRSA | Inhibition of bacterial topoisomerase IV and DNA gyrase. | omicsonline.org |

A key mechanism of bacterial drug resistance is the active efflux of antibiotics from the bacterial cell, mediated by efflux pumps. google.com Efflux pump inhibitors (EPIs) can restore the efficacy of antibiotics by blocking these pumps. Indole derivatives have been investigated as potential EPIs. google.com

Specifically, derivatives of 2-arylindoles have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. nih.govjapsonline.com Molecular docking studies have revealed that these compounds can interact with key amino acids at the active site of the NorA efflux pump. japsonline.com This inhibition leads to an increased susceptibility of S. aureus to antibiotics. japsonline.com For example, the presence of certain 2-arylindoles significantly decreased the MIC of tetracycline against an MRSA strain possessing efflux pump genes. japsonline.com Furthermore, research into conformationally constrained dihydro benzo-indole derivatives has identified compounds that act as metallo-β-lactamase inhibitors, which can also be substrates for efflux pumps like AcrB, suggesting a complex interplay in overcoming resistance. acs.org

Against Multidrug-Resistant Strains (e.g., MRSA)

Antifungal Properties

In addition to antibacterial activity, this compound derivatives have been explored for their antifungal potential. ontosight.ai Studies have reported that 2-phenyl indole derivatives exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. omicsonline.org The mechanism of action for some of these compounds involves the inhibition of fungal lanosterol 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway. omicsonline.org

Furthermore, research on streptochlorin (B611036) derivatives containing a nitrile group has highlighted the importance of the indole ring for antifungal activity. researchgate.net While the introduction of an aryl group at the 2-position of the oxazole (B20620) ring was found to be detrimental to activity in one study, other research has shown that specific substitutions on the phenyl ring of 2-phenylindoles can lead to high anticoccidial activity. omicsonline.orgresearchgate.net

| Derivative/Compound | Target Fungi | Mechanism/Observation | Reference |

| 2-Phenyl Indole derivative | Candida albicans, Aspergillus fumigatus | Inhibition of fungal lanosterol 14α-demethylase. | omicsonline.org |

| 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole | Coccidia | Displayed the highest anticoccidial activity among tested compounds. | omicsonline.org |

Antiviral Effects

The indole scaffold is a key component in a number of antiviral agents. nih.gov Derivatives of this compound have been investigated for their activity against various viruses. For instance, a 4-fluorophenyl ring-appended indole derivative was identified as a decent anti-Hepatitis C Virus (HCV) drug, though its chiral nature and cytotoxicity were noted as factors for further optimization. nih.gov The fluorine analogue has been observed to exhibit superior antiviral potency compared to its chloro- and bromo-derivatives, which may be attributed to enhanced electronic effects and reduced steric hindrance. vulcanchem.com

Derivatives of this compound have also been explored as potential inhibitors of HIV-1. The compound has been identified as a potential inhibitor of HIV-1 fusion, targeting the viral entry mechanism. Additionally, indole-2-carboxylic acid derivatives have been discovered as novel HIV-1 integrase strand transfer inhibitors. mdpi.com

Anti-inflammatory and Analgesic Properties

Indole derivatives are well-known for their anti-inflammatory effects, with indomethacin (B1671933) being a classic example of a non-steroidal anti-inflammatory drug (NSAID) built on an indole core. nih.gov The this compound structure has been a foundation for developing new anti-inflammatory agents. ontosight.ai

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. nih.govmdpi.com Several studies have focused on the synthesis and evaluation of 2,3-diaryl-substituted indoles as selective COX-2 inhibitors. rsc.org For example, 3-(4-fluorophenyl)-2-(4-methylsulfonyl-phenyl)-1H-indole has been identified as a highly potent and selective COX-2 inhibitor. mdpi.com

In addition to COX-2 inhibition, derivatives of 2-phenyl indole have been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. omicsonline.org NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6. omicsonline.orgscielo.br By inhibiting the degradation of the inhibitory protein IκBα, these compounds prevent the translocation of NF-κB to the nucleus, thereby downregulating the inflammatory response. scielo.br Some imidazoline (B1206853) derivatives incorporating a fluorophenyl group have also been synthesized and shown to be potent inhibitors of NF-κB. google.com

| Target Pathway | Mechanism of Action | Example Derivative Class | Reference |

| COX-2 | Direct inhibition of the enzyme's catalytic activity. | 3-(4-fluorophenyl)-2-(4-methylsulfonyl-phenyl)-1H-indole | mdpi.com |

| NF-κB | Suppression of signaling by inhibiting IκBα degradation. | 2-Phenyl Indole derivatives | omicsonline.org |

Neurodegenerative Disease Research Applications

Derivatives of this compound have shown potential in the context of neurodegenerative diseases, which are often characterized by protein aggregation and neuronal loss. rsc.orgnih.gov Research has explored their utility in targeting mechanisms relevant to Alzheimer's and Parkinson's diseases.

One area of investigation involves the inhibition of enzymes implicated in the progression of Alzheimer's disease. For instance, certain indole derivatives have been studied for their ability to inhibit cholinesterase enzymes, which are crucial for mitigating cognitive decline. Specifically, a derivative, 3-(4-fluorophenyl)-1-methyl-1H-indole-2-carbaldehyde, demonstrated in vitro inhibition of both acetylcholinesterase (65%) and butyrylcholinesterase (70%). Another approach has been the development of hybrid molecules, such as tacrine-indole heterodimers, designed to inhibit both cholinesterases and the formation of β-amyloid plaques, a hallmark of Alzheimer's disease. tandfonline.com

In the realm of Parkinson's disease research, the focus has been on the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. researchgate.net Indole-based compounds have been designed as potent and selective MAO-B inhibitors, which can protect neuronal cells from oxidative stress. mdpi.com Additionally, derivatives of this compound have been investigated for their ability to penetrate the blood-brain barrier, a critical property for drugs targeting the central nervous system. The derivative N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide (FGIN-1) is one such compound that has been studied for this purpose. nih.gov

Furthermore, research has explored the role of these compounds in modulating sigma receptors, which are implicated in various neurological processes. nih.govresearchgate.net A series of novel indole-based analogs, including derivatives of this compound, were synthesized and found to have a high affinity for sigma-2 receptors, suggesting their potential as therapeutic agents or research tools for neurological disorders. nih.govresearchgate.net

Other Therapeutic Applications (e.g., Antidiabetic, Antihypertensive)

Beyond neurodegenerative diseases, derivatives of this compound have been explored for other therapeutic applications, including their potential as antidiabetic and antihypertensive agents.

In the context of diabetes, research has focused on the development of compounds that can modulate key metabolic pathways. For example, indole derivatives have been investigated as potential dual PPARα/γ agonists, which play a role in glucose and lipid metabolism. sci-hub.se While specific studies on the direct antidiabetic effects of this compound are emerging, related structures have shown promise. For instance, a series of 2-imino-1,3-thiazolines synthesized using 2-bromo-1-(4-fluorophenyl)ethan-1-one as a starting material exhibited significant α-glucosidase inhibitory activity, a mechanism relevant to controlling post-prandial hyperglycemia. acs.org One derivative, 3-fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide, was found to be a potent α-glucosidase inhibitor with an IC50 value of 1.47 ± 0.05 μM. acs.org

Regarding antihypertensive applications, indole-containing compounds have been investigated for their cardiovascular effects. scirp.org Some pyridazino[4,5-b]indoles, which can be synthesized from indole precursors, have been noted for their potential as antihypertensive agents. iau.ir The rationale for exploring fluorophenyl-substituted compounds in this area often relates to their ability to interact with specific receptors, such as angiotensin II receptors. nih.gov For example, a novel fluorophenyl benzimidazole (B57391) derivative was studied for its antihypertensive effects, which were attributed to its action as an angiotensin II receptor blocker. nih.gov

In Vitro and In Vivo Pharmacological Evaluation Methods

The pharmacological evaluation of this compound and its derivatives involves a range of in vitro and in vivo methods to determine their biological activity and therapeutic potential.

In Vitro Evaluation:

Enzyme Inhibition Assays: These assays are crucial for determining the inhibitory potency of a compound against specific enzyme targets. For example, the anti-inflammatory potential of indole derivatives is often assessed through their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. rsc.orgnih.gov Similarly, their potential for treating neurodegenerative diseases is evaluated by measuring the inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. mdpi.com The results are typically expressed as the half-maximal inhibitory concentration (IC50).

Receptor Binding Assays: Radioligand binding assays are commonly used to determine the affinity and selectivity of compounds for specific receptors, such as sigma receptors. nih.govresearchgate.net These assays help in understanding the compound's mechanism of action at the molecular level.

Cell-Based Assays: The effects of these compounds on cellular processes are studied using various cell lines. For instance, anticancer activity is often evaluated by measuring the cytotoxicity of the compounds against different cancer cell lines. Neuroprotective effects can be assessed by studying the compound's ability to protect neuronal cells from toxins or oxidative stress. researchgate.net

In Vivo Evaluation:

Animal Models of Disease: To assess the therapeutic efficacy of these compounds in a living organism, various animal models are employed. For example, the anti-inflammatory activity of indole derivatives has been evaluated using carrageenan-induced paw edema in rats. nih.gov For neurodegenerative diseases, models such as rodents with induced Parkinson's-like symptoms are used to evaluate the neuroprotective effects of the compounds. researchgate.net

Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This includes determining its ability to cross the blood-brain barrier, which is critical for CNS-targeting drugs.

Toxicity Studies: Acute and chronic toxicity studies in animals are conducted to determine the safety profile of the compound. nih.gov

Structure Activity Relationship Sar and Computational Studies

Elucidation of Structure-Activity Relationships for 2-(4-Fluorophenyl)indole Derivatives

The indole (B1671886) nucleus serves as a critical pharmacophore in a wide array of biologically active compounds. omicsonline.org Alterations to the substitution pattern on the indole ring of this compound derivatives have been shown to significantly modulate their activity.

For instance, in a series of 2,3-diaryl-substituted indoles investigated as potential COX-2 inhibitors, the introduction of a methyl substituent at the 5-position of the indole ring resulted in a notable decrease in activity. rsc.org Conversely, studies on meridianin derivatives as JAK/STAT3 signaling inhibitors revealed that introducing a bromine atom at the 5-position of the indole ring can be a viable strategy for modifying activity. mdpi.com

The position of substitution on the indole ring is also a key determinant of biological effect. In a study of indole-based imidazopyridines as potential anticancer agents, compounds with 5-indolyl A-rings demonstrated higher growth inhibition potency compared to those with other substitutions. nih.gov Specifically, the 5-indolyl and 6-indolyl derivatives showed favorable metabolic stability and high anticancer potency. nih.gov Furthermore, among a series of indolyl-substituted compounds, the 3- and 7-indolyl derivatives displayed comparable and potent activity. nih.gov

In the context of antimicrobial agents, it has been observed that for some indole derivatives, the presence of chloro substituents on the indole ring is beneficial for activity. nih.gov This highlights that both the core indole structure and its peripheral substituents are important for the observed biological effects. nih.gov

A series of 2-phenylindole (B188600) derivatives were synthesized and evaluated for their anticoccidial activity, with substitutions at the 5 and 6 positions of the indole ring. omicsonline.org Among the tested compounds, 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole showed the highest activity, underscoring the importance of these positions for this specific biological function. omicsonline.orgomicsonline.org

The following table summarizes the impact of various substituents on the indole ring of this compound derivatives on their biological activity.

| Derivative Class | Substitution on Indole Ring | Effect on Activity | Target/Application |

| 2,3-Diaryl-substituted indoles | 5-methyl | Decreased activity | COX-2 inhibition |

| Meridianin derivatives | 5-bromo | Modified activity | JAK/STAT3 inhibition |

| Indole-based imidazopyridines | 5-indolyl/6-indolyl | Increased potency and stability | Anticancer |

| Indole derivatives | Chloro substituents | Beneficial for activity | Antimicrobial |

| 2-Phenylindole derivatives | 6-(piperidin-4-yl) | High activity | Anticoccidial |

The 4-fluorophenyl group is a common feature in many pharmacologically active molecules, and its substitution pattern plays a vital role in determining the biological activity of this compound derivatives. The fluorine atom itself, being electron-withdrawing, can enhance the stability of the indole scaffold and its binding affinity to biological targets.

In the development of small molecule HIV-1 fusion inhibitors, a variety of polar and nonpolar groups were substituted on the phenyl ring to probe the SAR. acs.org Similarly, for a series of compounds targeting glioblastoma cells, a 1-(4-fluorophenyl) derivative was identified as the most active compound. nih.gov Analogs with other substituents such as bromine, methyl, methoxy, chlorine, and hydroxyl at the para-position of the benzene (B151609) ring showed significantly lower activity. nih.gov This suggests that for this particular series, a small substituent like fluorine is optimal at this position. nih.gov

Conversely, studies on other classes of 2-phenyl indole derivatives have shown that the presence of electron-donating groups, such as hydroxyl and methoxy, on the phenyl ring can increase antioxidant activity. omicsonline.orgomicsonline.org This highlights that the nature of the substituent on the phenyl ring can be tailored to optimize for different biological endpoints.

The table below illustrates how different substituents on the 4-fluorophenyl moiety can influence the activity of this compound derivatives.

| Derivative Class | Substitution on Phenyl Ring | Effect on Activity | Target/Application |

| Glioblastoma inhibitors | 4-fluoro | Most active | Anticancer (Glioblastoma) |

| Glioblastoma inhibitors | 4-bromo, 4-methyl, 4-methoxy, 4-chloro, 4-hydroxyl | Lower activity | Anticancer (Glioblastoma) |

| Antioxidant agents | Hydroxyl, Methoxy (electron-donating) | Increased activity | Antioxidant |

| HIV-1 Fusion Inhibitors | Various polar and nonpolar groups | Varied activity | Antiviral (HIV) |

The introduction of a linker group, such as a cyano group on a prop-2-en-1-one linker in certain indole derivatives, has been shown to enhance potency. mdpi.com This suggests that the linker itself can contribute to the binding affinity, possibly by providing additional interaction points with the target.

Furthermore, the rigidity of the molecular skeleton can also play a role. A more rigid skeleton, which could result from incorporating an ethylene (B1197577) bridge, might lead to increased affinity for the target binding site. acs.org However, in some cases, this increased rigidity can be detrimental to activity, highlighting the delicate balance between conformational flexibility and pre-organization for binding. acs.org

The following table provides examples of how linker groups and molecular geometry influence the activity of this compound derivatives.

| Derivative Class | Linker/Geometric Feature | Effect on Activity | Target/Application |

| Bis-indole HIV-1 fusion inhibitors | 6-6' linkage | More active | Antiviral (HIV) |

| Bis-indole HIV-1 fusion inhibitors | 5-6', 6-5', 5-5' linkages | Less active | Antiviral (HIV) |

| Indole derivatives | Cyano group on prop-2-en-1-one linker | Enhanced potency | Tubulin polymerization inhibition |

| γ-carboline derivatives | Ethylene bridge (increased rigidity) | Detrimental to activity | CFTR potentiation |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com This method is instrumental in predicting the activity of new compounds and in understanding the physicochemical properties that govern their potency. mdpi.com

For a series of 2,4-substituted furo[3,2-b]indole derivatives, a QSAR model was developed to predict their anticancer activity. researchgate.net The best QSAR equation highlighted the importance of the electronic properties (charge on specific atoms, HOMO, and LUMO energies) in determining the activity. researchgate.net Based on this model, it was proposed that varying electron-withdrawing groups at certain positions and adding electron-donating groups at another could enhance the anticancer activity. researchgate.net

In another study, QSAR analysis was performed on a series of novel 2-(4-fluorophenyl) imidazol-5-ones with anti-proliferative activity against a breast cancer cell line. d-nb.info The developed QSAR model was then used to design new derivatives with potentially higher efficacy. d-nb.info

QSAR studies on phenylurea substituted 2,4-diamino-pyrimidines as anti-malarial agents pointed to lipophilicity as a key driver for improved activity. nih.gov This indicates that for this class of compounds, optimizing the balance between hydrophobicity and hydrophilicity is crucial for enhancing their therapeutic potential. nih.gov

The table below summarizes the key findings from QSAR analyses of this compound and related derivatives.

| Derivative Class | Key QSAR Finding | Predicted Outcome | Target/Application |

| Furo[3,2-b]indole derivatives | Electronic properties (charge, HOMO/LUMO) are crucial. | Varying electron-withdrawing/donating groups can increase activity. | Anticancer |

| 2-(4-Fluorophenyl) imidazol-5-ones | A predictive QSAR model was developed. | Design of new derivatives with higher predicted activity. | Anticancer (Breast Cancer) |

| Phenylurea substituted 2,4-diamino-pyrimidines | Lipophilicity is a key driver of activity. | Optimizing lipophilicity can improve anti-malarial activity. | Anti-malarial |

Role of Linker Groups and Overall Molecular Geometry

Computational Chemistry and Molecular Modeling Investigations

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing detailed insights into the molecular interactions between a ligand and its biological target. These methods aid in target identification, prediction of binding affinity, and the rational design of new and improved therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chapman.edu It is widely used to predict the binding affinity and to understand the interaction patterns between a ligand and a protein, which can help in identifying potential drug targets.

For novel thiazolidinone derivatives containing an indole ring, computational studies were performed using the Gaussian program to understand their electronic properties. jmchemsci.comjmchemsci.com The theoretical calculations of thermodynamic variables showed that the (4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one derivative was more "soft" with lower "hardness," which can be correlated with its reactivity. jmchemsci.comjmchemsci.com

Molecular docking studies have been employed to investigate the binding of this compound derivatives to various targets. For instance, docking simulations of 2-(4-fluorophenyl) imidazol-5-one derivatives with the Polo-like kinases (Plk1) receptor demonstrated that these compounds bind tightly to the receptor. d-nb.info Some of the designed ligands showed higher binding affinities than the standard drug doxorubicin (B1662922), suggesting they could be potent inhibitors of Plk1. d-nb.info

In the context of anti-inflammatory agents, molecular docking studies of indole derivatives with the COX-2 enzyme have provided insights into their binding interactions. omicsonline.org These studies can help in designing more selective COX-2 inhibitors.

Docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol with COX-1 and COX-2 have shown that some compounds have the potential to bind to these enzymes, with binding energies indicating a higher affinity for COX-1 in some cases. csfarmacie.cz

Furthermore, molecular docking has been used to study the interactions of azine derivatives bearing an indole moiety with the CDK-5 enzyme, providing support for their experimentally observed cytotoxic activities. mdpi.com

The table below presents a summary of molecular docking studies performed on this compound derivatives and their targets.

| Derivative Class | Target Protein | Key Docking Finding | Potential Application |

| 2-(4-Fluorophenyl) imidazol-5-ones | Polo-like kinases (Plk1) | High binding affinity, better than doxorubicin for some derivatives. | Anticancer (Breast Cancer) |

| Indole derivatives | COX-2 | Elucidation of binding interactions. | Anti-inflammatory |

| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | COX-1/COX-2 | Potential to bind to both enzymes, with some selectivity for COX-1. | Anti-inflammatory |

| Azines bearing indole | CDK-5 | High level of support for experimental cytotoxic activities. | Anticancer |

| Thiazolidinone derivatives | Not specified | Calculation of electronic properties (softness/hardness). | General reactivity prediction |

Density Functional Theory (DFT) Calculations and Spectroscopic Analysis

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and spectroscopic properties of heterocyclic compounds, including this compound. These computational methods allow for the prediction of optimized molecular geometry, vibrational frequencies, and nuclear magnetic resonance (NMR) chemical shifts, which can then be compared with experimental data for validation.

Theoretical calculations for indole derivatives are often performed using specific basis sets, such as B3LYP/6-311++G(d,p) or WB97XD/6-311++G(d,p), to obtain a stable optimized molecular structure. researchgate.netbohrium.com The calculated structural parameters, including bond lengths and angles, provide a detailed three-dimensional model of the molecule. For instance, in a study of a related derivative, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, the dihedral angle between the indole mean plane and the 4-fluorophenyl ring was determined to be 111.5(3)°. scirp.org Such calculations elucidate the spatial orientation of the fluorophenyl group relative to the indole core.

Vibrational analysis through DFT is used to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies are typically scaled to correct for anharmonicity and improve correlation with experimental spectra. researchgate.net For example, in the FT-IR spectrum of a derivative, the characteristic absorption band for the aldehyde carbonyl stretching frequency was observed at 1666.38 cm⁻¹, with the shift to a lower wavenumber attributed to α,β-unsaturation. scirp.org Potential Energy Distribution (PED) analysis is employed to assign the calculated vibrational frequencies to specific modes of vibration within the molecule, such as C-H stretching, C=C stretching, and ring vibrations. researchgate.netresearchgate.net

NMR spectroscopy predictions are also a key component of DFT analysis. Theoretical ¹H and ¹³C NMR chemical shifts are calculated and compared against experimental values. bohrium.comscirp.org In the ¹³C NMR spectrum of one this compound derivative, the presence of the para-fluoro substituent caused the signals of three phenyl carbons to split into doublets due to coupling with the ¹⁹F atom. mdpi.com This demonstrates the power of combining theoretical and experimental spectroscopy to confirm molecular structures.

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data for this compound Derivatives

| Spectroscopic Technique | Feature | Predicted Value (Computational Model) | Experimental Value | Reference |

|---|---|---|---|---|

| FT-IR | Carbonyl (C=O) Stretch | Correlated with experimental data | 1666.38 cm⁻¹ | scirp.org |

| ¹H NMR | Aldehyde Proton | Close to experimental values | δ 9.61 ppm (doublet) | scirp.org |

| ¹³C NMR | Carbon-Fluorine Coupling | Predicted splitting of signals | Observed as doublets | mdpi.com |

| UV-Vis | Maximum Absorption (λmax) | Calculated using TD-DFT | 260 nm | mdpi.com |

Prediction of Pharmacokinetic Properties (ADME)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of a compound's pharmacokinetic profile. For this compound and its analogs, computational tools like SwissADME and PreADMET are employed to evaluate their drug-likeness and ADME parameters. nih.govgjpb.de

These predictive models assess various molecular descriptors against established criteria, such as Lipinski's Rule of Five, to estimate oral bioavailability. Key parameters calculated include molecular weight (MW), the logarithm of the partition coefficient (logP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA). nih.gov Studies on similar indole-based heterocyclic compounds have shown that they often exhibit high gastrointestinal (GI) absorption and may or may not permeate the blood-brain barrier (BBB), depending on their specific substitutions. nih.gov

Metabolic stability is another critical parameter, often predicted by examining a compound's potential to inhibit cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov Computational models can predict whether a compound is likely to be a substrate or inhibitor of these key metabolic enzymes. Furthermore, properties like skin permeation (log Kp) are also calculated to assess alternative routes of administration. nih.gov

Table 2: Predicted ADME Properties for Indole-Based Compounds

| Parameter | Description | Predicted Value/Characteristic | Reference |

|---|---|---|---|

| GI Absorption | Gastrointestinal Absorption | High | nih.gov |

| BBB Permeability | Blood-Brain Barrier Permeation | Variable (Yes/No) | nih.gov |

| CYP Inhibition | Cytochrome P450 Enzyme Inhibition | Potential inhibitor for various isoforms (e.g., CYP1A2, CYP2C19) | nih.gov |

| Lipinski's Rule | Drug-Likeness | Generally compliant | researchgate.net |

Theoretical Studies on Molecular Interactions and Electronic Properties

Theoretical studies provide profound insights into the electronic structure and reactivity of this compound. Central to these investigations are Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. researchgate.netjmchemsci.com

Molecular Electrostatic Potential (MEP) maps are calculated to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attacks. researchgate.netbohrium.com The MEP surface displays color-coded regions of electrostatic potential, where red indicates electron-rich (nucleophilic) areas, blue indicates electron-poor (electrophilic) areas, and green represents neutral regions. These maps are valuable for understanding how the molecule might interact with biological receptors or other reactants. bohrium.com

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), are derived from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and are used to compare the electronic properties of different derivatives. researchgate.netnih.gov

Table 3: Theoretical Electronic Properties of Fluorophenyl-Indole Analogs

| Parameter | Description | Typical Finding | Reference |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | Defines electron-donating ability | researchgate.net |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | Defines electron-accepting ability | researchgate.net |

| Energy Gap (ΔE) | HOMO-LUMO Energy Difference | Indicates chemical reactivity and stability | jmchemsci.com |

| Chemical Potential (μ) | Escaping tendency of electrons | Derived from HOMO/LUMO energies | researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | Derived from HOMO/LUMO energies | researchgate.net |

| NBO Stabilization Energy (E²) | Energy of intramolecular delocalization | High values indicate strong interactions | researchgate.net |

Advanced Research Applications and Future Directions

Development of Radiotracers for Imaging (e.g., PET Imaging of COX-2)

The development of targeted radiotracers for Positron Emission Tomography (PET) imaging represents a significant frontier in diagnostic medicine, allowing for the non-invasive visualization and quantification of biological processes at the molecular level. Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in inflammatory conditions and various cancers, is a key target for such imaging agents. thno.orgsemanticscholar.org Derivatives of 2-(4-fluorophenyl)indole have been investigated as potential PET radiotracers due to their COX-2 inhibitory properties.

A series of 2,3-diaryl-substituted indoles, including those with a fluorine atom for radiolabeling with Fluorine-18 ([¹⁸F]), have been synthesized and evaluated. researchgate.net For instance, the highly potent and selective COX-2 inhibitor 3-(4-fluorophenyl)-2-(4-methylsulfonyl-phenyl)-1H-indole was identified as a candidate for developing a novel COX-2 radioligand for PET. semanticscholar.orgmdpi.comnih.gov Researchers successfully developed a radiosynthesis procedure for its [¹⁸F]-labeled version. mdpi.comnih.gov

However, the translation from promising in vitro activity to effective in vivo imaging has proven challenging. In one study, a radiotracer based on this scaffold, 3-(4-[¹⁸F]fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-indole, displayed a favorable stability profile but failed to show significant uptake in COX-2-expressing human tumor xenografts in animal models. rsc.org This suggested that the in vivo COX-2 inhibitory activity and selectivity were insufficient for radiotracer applications. rsc.org These findings underscore a critical challenge in radiotracer development: high in vitro affinity does not always translate to adequate tumor uptake for successful imaging. Despite these setbacks, the research provides valuable insights, guiding the design of future indole-based radiotracers with improved pharmacokinetic and target-binding properties for visualizing COX-2 and other disease-related biomarkers. researchgate.netrsc.org

Integration into Novel Drug Delivery Systems (e.g., Modified Xerogels)

To overcome challenges like poor solubility and to enhance therapeutic efficacy, researchers are integrating indole (B1671886) derivatives into advanced drug delivery systems. nih.govnrfhh.com These systems aim to improve bioavailability, offer controlled release, and enable targeted delivery to specific sites in the body. jchr.orgjapsonline.com

One novel application involves the modification of xerogels with this compound. A study reported the synthesis of a this compound-modified xerogel (FPIX) to create screen-printed electrodes for the electrocatalytic determination of sulfide (B99878) ions. researchgate.netunits.it These modified electrodes demonstrated enhanced sensitivity and selectivity, highlighting their potential for practical use in applications like environmental monitoring. researchgate.net

Beyond xerogels, the broader class of indole derivatives is being incorporated into various nanoformulations to improve their therapeutic potential, particularly in cancer treatment. nih.gov Nanotechnology-based drug delivery systems, such as nanoparticles, niosomes, and liposomes, offer a platform for targeted and sustained release of indole-based compounds. nrfhh.comjchr.org For example, encapsulating indole derivatives within Poly D, L-lactide-co-glycolide (PLGA) nanoparticles has been shown to achieve effective cytotoxicity at reduced drug concentrations due to sustained release properties. japsonline.com Similarly, integrating plant-derived indole derivatives into niosomes, which are lipid-based vesicles, can enhance drug stability, control release, and improve bioavailability for cancer therapy. jchr.org These advanced delivery systems can potentially minimize systemic toxicity and overcome drug resistance by delivering higher concentrations of the therapeutic agent directly to tumor sites. nih.govjchr.org

Combinatorial Chemistry and High-Throughput Screening for New Analogs

The search for new therapeutic agents based on the this compound scaffold is greatly accelerated by modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS). nih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, where systematic variations are made to the core structure. acs.org This approach enables the exploration of a vast chemical space to identify analogs with improved potency, selectivity, and pharmacokinetic properties. acs.orgresearchgate.net

For the indole scaffold, substituent diversity-directed synthesis methods have been developed to create a maximum number of diverse products from a single starting material. acs.org HTS is then employed to rapidly evaluate these large libraries of compounds for activity against specific biological targets. nih.gov For instance, ligand-based virtual screening, an in silico HTS approach, uses the properties of known active compounds to identify new potential inhibitors from large databases. chapman.edu

Through these screening processes, new indole derivatives have been identified with potent activities. For example, HTS was instrumental in identifying inhibitors of Monocarboxylate Transporter 1 (MCT1), a promising target in cancer therapy. nih.gov These methodologies allow researchers to establish Structure-Activity Relationships (SAR), which provide crucial insights into how specific chemical modifications influence biological activity. omicsonline.org The combination of combinatorial synthesis and HTS is a powerful engine for drug discovery, enabling the efficient identification of promising new analogs of this compound for further development. omicsonline.orgbiosynth.com

Emerging Biological Targets and Pathways for Indole Derivatives

The versatility of the indole scaffold allows its derivatives to interact with a wide array of biological targets, making it a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com While traditional targets like serotonin (B10506) receptors and tubulin are well-documented, research continues to uncover new and emerging targets and pathways for compounds derived from structures like this compound. omicsonline.orgontosight.ai

In oncology, indole derivatives are being developed to target numerous components of cancer cell signaling and survival pathways. tandfonline.comresearchgate.net

Protein Kinases: Beyond well-known kinases, new derivatives are being designed as inhibitors of targets like Polo-like kinase 1 (Plk1) and dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2). nih.govresearchgate.net

Apoptosis Regulators: Novel indole-based compounds have been developed as inhibitors of the anti-apoptotic protein Bcl-2, forcing cancer cells to undergo programmed cell death. nih.gov

Metabolic Targets: Monocarboxylate Transporter 1 (MCT1), which is crucial for the metabolic symbiosis within tumors, has emerged as a key target. nih.gov Inhibiting MCT1 disrupts cancer cell metabolism, leading to cell death. nih.gov

Enzymes in Pathogen Survival: In the fight against malaria, the enzyme peptide deformylase (PDF) in Plasmodium falciparum has been identified as a target, with a derivative, 1-[(4-fluorophenyl) methyl] indole-2,3-dione, predicted to be a potent inhibitor. bonviewpress.com

Viral Proteins: The 2-phenylindole (B188600) core has shown potential in developing agents against the Hepatitis B virus (HBV) and has been used to create morpholine-appended derivatives with anti-HCV activity. omicsonline.orgnih.gov

This continuous exploration of new biological targets highlights the remarkable adaptability of the indole nucleus. biosynth.comtandfonline.com The ability to fine-tune the structure of derivatives allows researchers to design molecules that can interact with an expanding list of proteins and pathways, opening up new therapeutic possibilities for a wide range of diseases. mdpi.comnih.gov

| Derivative Class/Compound | Emerging Biological Target | Therapeutic Area | Key Finding |